
4-Hexen-1-YN-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexen-1-YN-3-one is a chemical compound that has gained significant attention from the scientific community due to its unique chemical structure and diverse range of applications. It is a highly reactive molecule that contains both an alkyne and a conjugated carbonyl group, which makes it a valuable building block for the synthesis of various organic compounds. In
作用機序
The mechanism of action of 4-Hexen-1-YN-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
4-Hexen-1-YN-3-one has been shown to exhibit a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-bacterial activities. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been shown to reduce inflammation and pain in animal models of arthritis and colitis. Additionally, it has been shown to exhibit antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the major advantages of using 4-Hexen-1-YN-3-one in lab experiments is its high reactivity and versatility. It can be easily modified to incorporate various functional groups and can be used as a building block for the synthesis of various organic compounds. However, one of the major limitations of using 4-Hexen-1-YN-3-one is its high toxicity and instability. It can react with various nucleophiles and can cause severe damage to cells and tissues.
将来の方向性
There are several future directions for the research on 4-Hexen-1-YN-3-one, including the development of new synthetic methods, the exploration of its biological activities and mechanisms of action, and the development of new applications in the fields of materials science and nanotechnology. Moreover, the development of new derivatives and analogs of 4-Hexen-1-YN-3-one with improved biological activities and lower toxicity is also an area of focus for future research.
Conclusion:
In conclusion, 4-Hexen-1-YN-3-one is a highly reactive and versatile chemical compound that has gained significant attention from the scientific community due to its diverse range of applications. It has been extensively studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. Moreover, it has been shown to exhibit promising biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. However, its high toxicity and instability remain major limitations for its use in lab experiments. Future research on 4-Hexen-1-YN-3-one is focused on the development of new synthetic methods, the exploration of its biological activities and mechanisms of action, and the development of new applications in the fields of materials science and nanotechnology.
合成法
The synthesis of 4-Hexen-1-YN-3-one can be achieved through various methods, including the reaction of propargyl alcohol with acetic anhydride, the reaction of propargyl alcohol with acetic acid and copper (II) chloride, and the reaction of propargyl alcohol with acetic acid and sulfuric acid. The most commonly used method is the reaction of propargyl alcohol with acetic anhydride, which results in the formation of 4-Hexen-1-YN-3-one with a yield of up to 80%.
科学的研究の応用
4-Hexen-1-YN-3-one has been extensively studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a versatile building block that can be used for the synthesis of various organic compounds, including natural products, pharmaceuticals, and polymers. Moreover, it has been shown to exhibit promising biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.
特性
CAS番号 |
13061-80-8 |
|---|---|
製品名 |
4-Hexen-1-YN-3-one |
分子式 |
C6H6O |
分子量 |
94.11 g/mol |
IUPAC名 |
(E)-hex-4-en-1-yn-3-one |
InChI |
InChI=1S/C6H6O/c1-3-5-6(7)4-2/h2-3,5H,1H3/b5-3+ |
InChIキー |
UCQNRUHGBZEFQY-HWKANZROSA-N |
異性体SMILES |
C/C=C/C(=O)C#C |
SMILES |
CC=CC(=O)C#C |
正規SMILES |
CC=CC(=O)C#C |
同義語 |
4-Hexen-1-yn-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





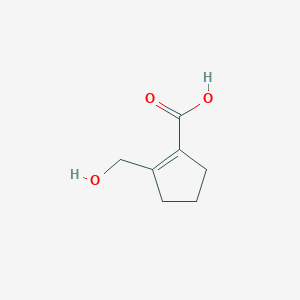


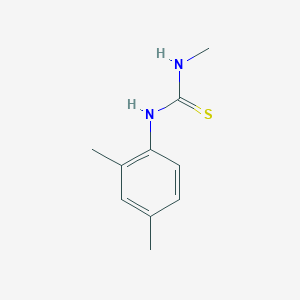
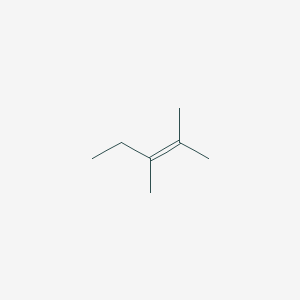
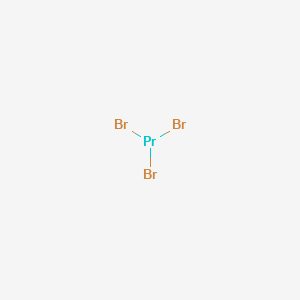
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)

![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
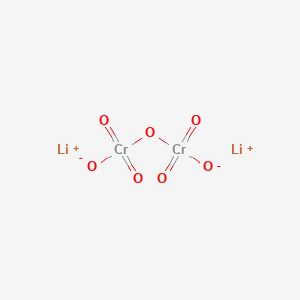
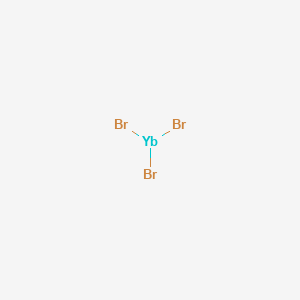
![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)